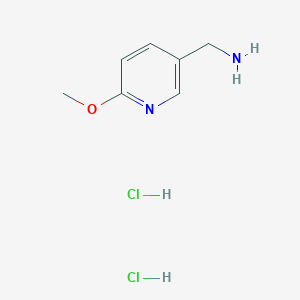
Meridinol
Vue d'ensemble
Description
Meridinol is a novel compound that has recently been identified as a potential therapeutic agent for a variety of diseases. It is a synthetic small molecule derived from a combination of two natural compounds, namely, meridianin and naringenin. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-tumor, and anti-microbial effects. In addition, it has been shown to be a potent inhibitor of angiogenesis and to possess immunomodulatory properties. Thus, this compound has the potential to be developed as a novel therapeutic agent for a variety of diseases.
Applications De Recherche Scientifique
Structural Analysis and Synthesis
- Meridinol is a novel lignan isolated from Zanthoxylum fagara, with its structure determined by spectroscopic data and X-ray single crystal structure analysis (Amaro-Luis et al., 1988).
- A study achieved the total synthesis of racemic this compound, along with its epimer, Epithis compound, and a related cyclolignan, establishing the structure of these synthesized lignans through spectroscopic data (Amer et al., 1993).
Antifungal Properties
- Meridine, a derivative of this compound from the marine sponge Corticium sp., exhibits inhibitory effects on the growth of fungal species like Candida albicans and Cryptococcus neoformans, suggesting its potential as an antifungal agent (McCarthy et al., 1992).
Antitumor Activity
- Phenanthrolin-7-one derivatives, analogues of marine pyridoacridines such as Meridine, have been synthesized and evaluated for in vitro cytotoxic activity against various human cancer cell lines, showing promising antitumor properties (Delfourne et al., 2003).
- Analogues of Meridine, a marine pyridoacridine alkaloid, have been synthesized and tested for their antitumor activities, revealing some compounds with significantly higher in vitro antitumor activity than Meridine (Delfourne et al., 2001).
Propriétés
IUPAC Name |
(3S,4S)-3,4-bis(1,3-benzodioxol-5-ylmethyl)-3-hydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c21-19-20(22,8-13-2-4-16-18(7-13)27-11-25-16)14(9-23-19)5-12-1-3-15-17(6-12)26-10-24-15/h1-4,6-7,14,22H,5,8-11H2/t14-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWLSQPCSOEBAY-XOBRGWDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)(CC2=CC3=C(C=C2)OCO3)O)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@](C(=O)O1)(CC2=CC3=C(C=C2)OCO3)O)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the absolute stereochemistry of meridinol?
A1: The absolute stereochemistry of this compound was determined to be (-) through the first total synthesis of the compound from (S)-malic acid. []
Q2: Are there any known synthetic routes to obtain this compound?
A2: Yes, this compound has been synthesized in a racemic form using a convergent approach. This synthesis involved a key Grignard reaction on E-4-(3,4-methylenedioxybenzylidene)-2,3(2H,5H)-furandione. This method also enabled the synthesis of the previously unknown epithis compound and a related cyclolignan. []
Q3: In what plant species has this compound been identified?
A3: this compound has been isolated from Zanthoxylum fagara [] and Torreya yunnanensis. [] Notably, the presence of this compound alongside other compounds like sotetsuflavone in both Torreya yunnanensis and Amentotaxus yunnanensis suggests a close relationship between these two genera. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



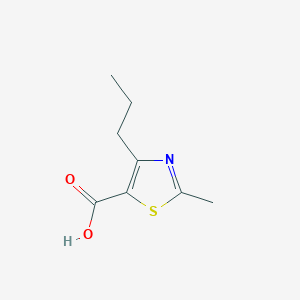
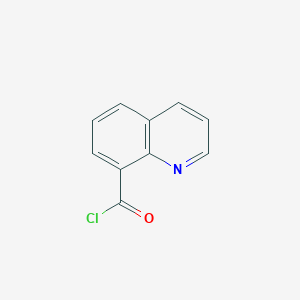
![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)
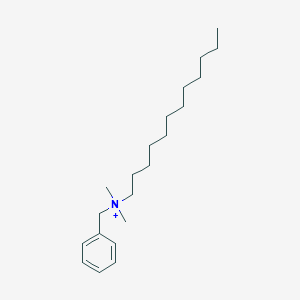
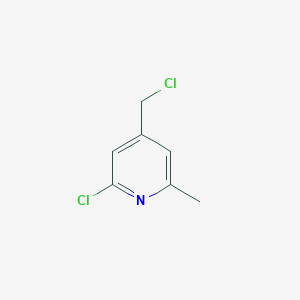
![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)
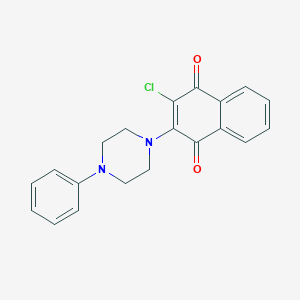


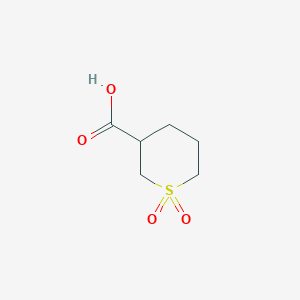
![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)

